molecular formula C14H12F3N3O2 B2468307 2,2,2-trifluoro-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)acetamide CAS No. 1021050-50-9

2,2,2-trifluoro-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)acetamide

Cat. No. B2468307
CAS RN: 1021050-50-9
M. Wt: 311.264
InChI Key: SPCLALZOPKLGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in inflammation and the immune response.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine its effects on human cells and tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2,2-trifluoro-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)acetamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been studied for its potential as an anticancer agent. However, one of the limitations is that its mechanism of action is not fully understood, and further studies are needed to determine its effects on human cells and tissues.

Future Directions

There are several future directions for the study of 2,2,2-trifluoro-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)acetamide. One direction is to further investigate its mechanism of action, particularly its effects on the COX-2 and PDE4 enzymes. Another direction is to study its effects on human cells and tissues, as most of the studies to date have been conducted in animal models or in vitro. Additionally, further studies are needed to determine its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)acetamide has been reported using different methods. One of the methods involves the reaction of 2,2,2-trifluoro-N-(2-methyl-5-nitrophenyl)acetamide with 6-methoxy-3-pyridazinamine in the presence of a reducing agent. Another method involves the reaction of 2,2,2-trifluoro-N-(2-methyl-5-nitrophenyl)acetamide with 6-methoxy-3-pyridazinamine in the presence of a palladium catalyst. Both methods have been reported to give good yields of the desired product.

Scientific Research Applications

2,2,2-trifluoro-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the areas of interest is its potential as a therapeutic agent. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2,2,2-trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c1-8-3-4-9(10-5-6-12(22-2)20-19-10)7-11(8)18-13(21)14(15,16)17/h3-7H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCLALZOPKLGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide

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